4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid
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Overview
Description
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid typically involves the following steps:
Bromination: The starting material, 2-aminomethylbenzoic acid, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Protection of Amino Group: The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in dichloromethane (DCM) as the solvent.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be obtained.
Deprotected Amine: Removal of the Boc group yields 4-bromo-2-aminomethylbenzoic acid.
Scientific Research Applications
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid depends on its specific applicationThe Boc group provides steric protection, allowing selective reactions at other sites of the molecule .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-aminomethylbenzoic acid: The deprotected form of the compound, which lacks the Boc group.
4-Bromo-2-((tert-butoxycarbonyl)amino)benzoic acid: A similar compound where the amino group is directly attached to the benzoic acid without the methylene spacer.
Uniqueness
4-Bromo-2-(((tert-butoxycarbonyl)amino)methyl)benzoic acid is unique due to the presence of both the bromine atom and the Boc-protected amino group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H16BrNO4 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
4-bromo-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-7-8-6-9(14)4-5-10(8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
QHEWLLQUZUYBLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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